molecular formula C11H15NO3 B3039367 2-Acetoxymethyl-3-methyl-4-ethoxy-pyridine CAS No. 1025888-85-0

2-Acetoxymethyl-3-methyl-4-ethoxy-pyridine

Cat. No. B3039367
Key on ui cas rn: 1025888-85-0
M. Wt: 209.24 g/mol
InChI Key: ONRNKJOAEKKQAH-UHFFFAOYSA-N
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Patent
US08778975B2

Procedure details

10.7 g of 2-acetoxymethyl-3-methyl-4-ethoxy-pyridine was dissolved in chloroform, and 28.2 g (4 eq.) of thionyl chloride was added. The mixture was heated to reflux for one hour and then concentrated, and a residue resulting therefrom was dissolved in methanol. The solution was added in advance to 8.4 g (1 eq.) of 2-mercaptobenzimidazole, 71 mL of a 28% sodium methoxide solution, and 150 mL of methanol, and the mixture was heated to reflux for one hour. Methanol was distilled off, and ice and ethyl acetate were added to the residue, to wash the residue by suspending. Produced crystals were collected by filtration and dissolved in methanol, and the solution was dried over anhydrous magnesium sulfate. Subsequently, the methanol solution was concentrated to dryness, and the resultant was dissolved in chloroform. The chloroform layer was dried over magnesium sulfate and then concentrated to dryness, to obtain an amorphous solid. The solid was washed by suspending in ethyl acetate, to obtain 2.8 g of colorless crystals. Total yield 7.9% (purity by HPLC: 98.2%).
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
7.9%

Identifiers

REACTION_CXSMILES
C(O[CH2:5][C:6]1[C:11]([CH3:12])=[C:10]([O:13][CH2:14][CH3:15])[CH:9]=[CH:8][N:7]=1)(=O)C.S(Cl)(Cl)=O.[SH:20][C:21]1[NH:22][C:23]2[CH:29]=[CH:28][CH:27]=[CH:26][C:24]=2[N:25]=1.C[O-].[Na+]>C(Cl)(Cl)Cl.CO>[CH2:14]([O:13][C:10]1[CH:9]=[CH:8][N:7]=[C:6]([CH2:5][S:20][C:21]2[NH:25][C:24]3[CH:26]=[CH:27][CH:28]=[CH:29][C:23]=3[N:22]=2)[C:11]=1[CH3:12])[CH3:15] |f:3.4|

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
C(C)(=O)OCC1=NC=CC(=C1C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
28.2 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
8.4 g
Type
reactant
Smiles
SC=1NC2=C(N1)C=CC=C2
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a residue resulting
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
Methanol was distilled off
ADDITION
Type
ADDITION
Details
ice and ethyl acetate were added to the residue
WASH
Type
WASH
Details
to wash the residue
CUSTOM
Type
CUSTOM
Details
Produced crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Subsequently, the methanol solution was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the resultant was dissolved in chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to obtain an amorphous solid
WASH
Type
WASH
Details
The solid was washed

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C(=NC=C1)CSC1=NC2=C(N1)C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 7.9%
YIELD: CALCULATEDPERCENTYIELD 18.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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